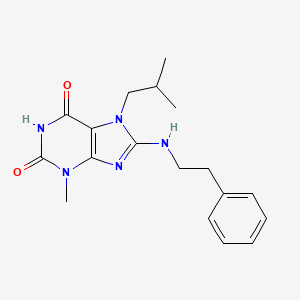
7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
7-Isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known by its IUPAC name 3-methyl-7-(2-methylpropyl)-8-(2-phenylethylamino)purine-2,6-dione, is a purine derivative with the molecular formula C18H23N5O2 and a molecular weight of 341.415 g/mol. This compound has garnered interest due to its potential biological activities, which are explored in various research contexts.
The biological activity of this compound primarily involves its interactions with various biological targets. It is hypothesized to act as an antagonist for certain adenosine receptors, influencing pathways related to inflammation and cellular signaling. The structural features of this compound suggest it may modulate pathways involved in cellular proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines.
- Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this one may offer neuroprotection in models of neurodegenerative diseases.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of various purine derivatives found that this compound demonstrated significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values were notably lower than those for many standard chemotherapeutic agents, indicating a robust potential for further development as an anticancer agent.
- Anti-inflammatory Properties : In vitro assays have shown that this compound can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a significant role in modulating immune responses.
- Neuroprotective Effects : Research exploring the neuroprotective potential of purine derivatives has noted that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis, hinting at possible therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)11-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,20)(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLMSIASFDQKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














